![molecular formula C17H26BrNO2 B4141068 2-(4-bromo-2,6-dimethylphenoxy)-N-heptylacetamide](/img/structure/B4141068.png)
2-(4-bromo-2,6-dimethylphenoxy)-N-heptylacetamide
Übersicht
Beschreibung
2-(4-bromo-2,6-dimethylphenoxy)-N-heptylacetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as AM-251 and is a potent antagonist of the cannabinoid receptor CB1.
Wirkmechanismus
AM-251 acts as a competitive antagonist of the CB1 receptor, which is primarily expressed in the central nervous system and is involved in the regulation of various physiological processes, including appetite, pain, and mood. By blocking the effects of endocannabinoids on the CB1 receptor, AM-251 reduces the activity of the endocannabinoid system, leading to a decrease in appetite and food intake.
Biochemical and Physiological Effects:
AM-251 has been shown to have several biochemical and physiological effects, including a reduction in food intake, body weight, and blood glucose levels in animal studies. It has also been shown to reduce the rewarding effects of drugs of abuse, suggesting a potential role in the treatment of addiction. However, more research is needed to fully understand the effects of AM-251 on the endocannabinoid system and its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using AM-251 in lab experiments is its potency and specificity as a CB1 receptor antagonist. This allows for precise manipulation of the endocannabinoid system and the study of its effects on various physiological processes. However, one limitation of using AM-251 is its potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of AM-251 and its potential therapeutic applications. One area of interest is the development of more potent and selective CB1 receptor antagonists for the treatment of obesity, diabetes, and addiction. Additionally, further research is needed to fully understand the effects of AM-251 on the endocannabinoid system and its potential side effects. Finally, the development of novel delivery methods for AM-251 may increase its therapeutic potential and improve its clinical efficacy.
Wissenschaftliche Forschungsanwendungen
AM-251 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction. It has been shown to inhibit the effects of endocannabinoids, which are involved in the regulation of appetite, metabolism, and reward. In animal studies, AM-251 has been shown to reduce food intake, body weight, and blood glucose levels, making it a promising candidate for the treatment of obesity and diabetes.
Eigenschaften
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-heptylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO2/c1-4-5-6-7-8-9-19-16(20)12-21-17-13(2)10-15(18)11-14(17)3/h10-11H,4-9,12H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAUUFFPGLGNAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=O)COC1=C(C=C(C=C1C)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-heptylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.